beta-(Isoxazolin-5-on-4-yl)alanine
Description
Classification and Structural Characteristics of β-(Isoxazolin-5-on-4-yl)alanine
β-(Isoxazolin-5-on-4-yl)alanine is classified as a heterocyclic β-substituted alanine (B10760859). Its structure is characterized by an alanine backbone linked to an isoxazolin-5-one (B1206914) ring. The specific point of attachment of the alanine side chain to the fourth position of the isoxazolin-5-one ring is a defining feature of this compound.
| Property | Details |
| IUPAC Name | (2S)-2-amino-3-(5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid |
| Common Name | TAN-950A nih.gov |
| Molecular Formula | C6H8N2O4 |
| Key Structural Features | Alanine moiety, Isoxazolin-5-one heterocyclic ring |
Isomeric Differentiation: β-(Isoxazolin-5-on-4-yl)alanine (TAN-950A) and β-(Isoxazolin-5-on-2-yl)-L-alanine (BIA)
A critical aspect of understanding β-(Isoxazolin-5-on-4-yl)alanine is distinguishing it from its isomer, β-(Isoxazolin-5-on-2-yl)-L-alanine (BIA). nih.govnih.gov While both share the same molecular formula, the attachment of the alanine side chain to the isoxazolin-5-one ring differs, leading to distinct chemical properties and biological activities. In TAN-950A, the linkage is at the 4-position, whereas in BIA, it is at the 2-position. nih.govnih.govnih.gov This seemingly minor structural variance has profound functional consequences.
BIA is recognized as a biosynthetic precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), which is found in certain legume species. nih.govfao.orgmdpi.com In contrast, TAN-950A has been identified as a glutamate (B1630785) agonist, interacting with excitatory amino acid receptors in the nervous system. nih.gov
| Feature | β-(Isoxazolin-5-on-4-yl)alanine (TAN-950A) | β-(Isoxazolin-5-on-2-yl)-L-alanine (BIA) |
| Attachment Point | 4-position of the isoxazolin-5-one ring | 2-position of the isoxazolin-5-one ring nih.govnih.gov |
| Biological Activity | Glutamate agonist nih.gov | Precursor to the neurotoxin ODAP nih.govfao.orgmdpi.com |
| Source | Isolated from Streptomyces nih.gov | Found in legume seedlings capes.gov.br |
Academic Significance and Research Trajectory of Isoxazolylalanines
The isoxazolylalanines, particularly TAN-950A, have garnered significant academic interest due to their interaction with glutamate receptors, which are crucial for synaptic transmission in the central nervous system. TAN-950A, isolated from a strain of Streptomyces, has been shown to have an affinity for AMPA and kainate receptors, subtypes of glutamate receptors. nih.gov This makes it a valuable pharmacological tool for researchers studying the roles of these receptors in normal brain function and in neurological disorders.
The research trajectory for TAN-950A has focused on its properties as a selective agonist and its potential as a lead compound for the development of new neurochemical probes. nih.gov Chemical modifications of the TAN-950A structure have been explored to create derivatives with altered selectivity and potency for different glutamate receptor subtypes. nih.gov This line of inquiry is essential for dissecting the complex pharmacology of excitatory amino acid neurotransmission.
In contrast, the research on its isomer, BIA, has primarily centered on its biosynthesis in plants and its role as a precursor to a neurotoxin. nih.govmdpi.com Studies have investigated the enzymatic pathways leading to BIA formation in legume seedlings and its subsequent conversion to ODAP. fao.orgmdpi.comcapes.gov.br
Structure
2D Structure
3D Structure
Properties
CAS No. |
127607-88-9 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
amino 3-(5-oxo-2H-1,2-oxazol-4-yl)propanoate |
InChI |
InChI=1S/C6H8N2O4/c7-11-5(9)2-1-4-3-8-12-6(4)10/h3,8H,1-2,7H2 |
InChI Key |
JPZLPLPESYKICS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)ON1)CCC(=O)ON |
Canonical SMILES |
C1=C(C(=O)ON1)CCC(=O)ON |
Other CAS No. |
127607-88-9 |
Synonyms |
eta-(isoxazolin-5-on-4-yl)alanine beta-(isoxazolin-5-on-4-yl)alanine, (R)-isome |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Microbial Origin: Identification in Streptomyces platensis A-136
The compound 3-(5-Oxoisoxazolin-4-yl)-L-alanine, known as beta-(Isoxazolin-5-on-4-yl)alanine, has been identified as an antifungal antibiotic produced by the bacterium Streptomyces platensis qmul.ac.uk. Its biosynthesis is catalyzed by the enzyme β-(isoxazolin-5-on-4-yl)-L-alanine synthase. This enzyme facilitates the reaction between O-acetyl-L-serine and isoxazolin-5-one (B1206914) to form the final compound qmul.ac.uk. The identification of this compound in Streptomyces platensis highlights the role of microorganisms as a source of unique bioactive molecules.
Phytochemical Presence in Leguminous Plants (Fabaceae)
While this compound is characteristic of the aforementioned microbial source, it is its isomer, β-(isoxazolin-5-on-2-yl)-alanine (BIA), that is prominently found in various leguminous plants of the Fabaceae family. This non-protein amino acid is a significant metabolite in the seedlings of several well-known legumes.
Lathyrus sativus, commonly known as grass pea, is a notable source of β-(isoxazolin-5-on-2-yl)-alanine (BIA) nih.govmdpi.com. This compound is a biosynthetic precursor to the neurotoxic amino acid β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which is also found in grass pea mdpi.comnih.gov. The presence of BIA is particularly high in the seedlings mdpi.com. Research has identified two non-protein amino acids in Lathyrus sativus: BIA and its higher homologue, alpha-amino-gamma-(isoxazoline-5-on-2-yl)-alanine (ACI) nih.gov.
High concentrations of β-(isoxazolin-5-on-2-yl)-alanine (BIA) have been identified in the commercial edible seedlings of both garden peas (Pisum sativum L.) and lentils (Lens culinaris L.) nih.gov. In addition to BIA, its derivative, gamma-glutamyl-BIA, has also been found in these seedlings nih.gov. The presence of these compounds was confirmed through high-performance liquid chromatography (HPLC) studies on both laboratory-grown and supermarket-purchased seedlings nih.gov. In Pisum sativum, BIA has been studied for its role as a growth inhibitor that may mediate negative gravitropic bending in etiolated epicotyls researchgate.net.
A significant derivative of BIA found in leguminous plants is γ-glutamyl-β-(isoxazolin-5-on-2-yl)alanine nih.gov. This dipeptide has been isolated from lentil and garden pea seedlings nih.govnih.gov. The formation of this gamma-glutamyl derivative is a common metabolic pathway in plants for the storage and transport of amino acids. The presence of this derivative suggests a dynamic metabolic role for BIA within these plants.
Comparative Analysis of Isomer Distribution in Natural Sources
The distribution of isoxazolinone alanine (B10760859) isomers highlights a distinct separation between microbial and plant sources.
This compound : This isomer is produced by the bacterium Streptomyces platensis.
beta-(Isoxazolin-5-on-2-yl)alanine (BIA) : This isomer is characteristic of leguminous plants such as Lathyrus sativus, Lens culinaris, and Pisum sativum.
Interestingly, studies have shown that the enzyme responsible for the synthesis of BIA in Lathyrus species, β-(isoxazolin-5-on-2-yl)-L-alanine synthase, can also catalyze the formation of the 4-yl isomer in vitro. However, this activity is not observed in vivo, which explains the specific accumulation of the 2-yl isomer in these plants qmul.ac.uk.
Table 1: Occurrence of Isoxazolinone Alanine Isomers in Biological Systems
| Compound | Isomer | Natural Source | Organism Type |
|---|---|---|---|
| This compound | 4-yl | Streptomyces platensis | Bacterium |
| beta-(Isoxazolin-5-on-2-yl)alanine | 2-yl | Lathyrus sativus (Grass Pea) | Plant (Legume) |
| beta-(Isoxazolin-5-on-2-yl)alanine | 2-yl | Lens culinaris (Lentil) | Plant (Legume) |
| beta-(Isoxazolin-5-on-2-yl)alanine | 2-yl | Pisum sativum (Garden Pea) | Plant (Legume) |
Table 2: Compounds Identified in Leguminous Seedlings
| Plant Species | Compound Identified |
|---|---|
| Lathyrus sativus | beta-(isoxazolin-5-on-2-yl)-alanine (BIA) |
| alpha-amino-gamma-(isoxazoline-5-on-2-yl)-alanine (ACI) | |
| Lens culinaris | beta-(isoxazolin-5-on-2-yl)-alanine (BIA) |
| gamma-glutamyl-BIA | |
| Pisum sativum | beta-(isoxazolin-5-on-2-yl)-alanine (BIA) |
| gamma-glutamyl-BIA |
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Molecules: O-Acetyl-L-serine (OAS) and Isoxazolin-5-one (B1206914)
The biosynthesis of β-(isoxazolin-5-on-4-yl)alanine has been confirmed to originate from two primary precursor molecules: O-Acetyl-L-serine (OAS) and isoxazolin-5-one. nih.govnih.gov Research has demonstrated that these molecules serve as the foundational substrates for the enzymatic synthesis of this compound and its isomer, β-(isoxazolin-5-on-2-yl)-L-alanine (BIA). nih.govnih.gov
OAS is a crucial intermediate that links serine metabolism with the biosynthesis of various amino acids, including cysteine. nih.gov Its availability is a key regulatory point in these pathways. Isoxazolin-5-one provides the characteristic heterocyclic ring structure of the final product. The condensation of these two precursors is the central reaction in the formation of β-(isoxazolin-5-on-4-yl)alanine.
Enzyme Families Involved in Isoxazolylalanine Synthesis
The synthesis of β-(isoxazolin-5-on-4-yl)alanine is catalyzed by specific enzymes belonging to the broader family of β-substituted alanine (B10760859) synthases. These enzymes exhibit a remarkable ability to act on various substrates, leading to the formation of a diverse range of amino acid derivatives.
Cysteine Synthase (CSase) Activity in β-(Isoxazolin-5-on-4-yl)alanine Formation
Studies have revealed that cysteine synthases (CSases) are capable of catalyzing the formation of β-(isoxazolin-5-on-4-yl)alanine. nih.gov These enzymes, typically involved in cysteine biosynthesis, demonstrate a broader substrate specificity that allows them to utilize isoxazolin-5-one as an alternative substrate to sulfide. nih.gov This activity has been observed in various plant species, including those of the Lathyrus genus. nih.gov The enzymatic reaction involves the transfer of the 2-amino-2-carboxyethyl group from OAS to the nitrogen atom at position 4 of the isoxazolin-5-one ring. genome.jp
β-Substituted Alanine Synthase (BSAS) Family and Isoform Diversity
The β-substituted alanine synthase (BSAS) family is a large group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that includes cysteine synthase and β-cyanoalanine synthase. nih.gov This family is characterized by its ability to catalyze the synthesis of various β-substituted alanines. Within this family, different isoforms exist, each with potentially distinct substrate preferences and physiological roles. nih.gov The diversity of BSAS isoforms contributes to the metabolic plasticity of organisms, allowing for the production of a wide array of specialized amino acids.
β-(Isoxazolin-5-on-4-yl)-L-alanine Synthase (EC 2.5.1.119): Characterization and Function
The enzyme specifically responsible for the synthesis of β-(isoxazolin-5-on-4-yl)-L-alanine is classified as β-(isoxazolin-5-on-4-yl)-L-alanine synthase, with the Enzyme Commission (EC) number 2.5.1.119. genome.jp Its systematic name is O-acetyl-L-serine:isoxazolin-5-one 4-(2-amino-2-carboxyethyl)transferase. genome.jp This enzyme catalyzes the reaction between O-acetyl-L-serine and isoxazolin-5-one to produce 3-(5-oxoisoxazolin-4-yl)-L-alanine and acetate. genome.jp It is noteworthy that this enzyme is closely related to, and possibly identical to, cysteine synthase (EC 2.5.1.47) and β-pyrazolylalanine synthase (EC 2.5.1.51). genome.jpenzyme-database.orgqmul.ac.uk In some plants, the enzyme that synthesizes the isomer β-(isoxazolin-5-on-2-yl)-L-alanine (EC 2.5.1.118) can also produce β-(isoxazolin-5-on-4-yl)-L-alanine in vitro, though this is not its primary function in vivo. enzyme-database.orgqmul.ac.uk
Interplay with Central Amino Acid Metabolism (e.g., Sulfur and Nitrogen Pathways)
Role of Serine Acetyltransferase (SAT) in Precursor Availability and Pathway Regulation
Serine acetyltransferase (SAT) plays a pivotal role in regulating the biosynthesis of β-(isoxazolin-5-on-4-yl)alanine by controlling the availability of one of its key precursors, O-acetyl-L-serine (OAS). nih.gov SAT catalyzes the rate-limiting step in cysteine biosynthesis, the acetylation of L-serine to form OAS. nih.gov This reaction serves as a critical link between serine metabolism and sulfur assimilation. nih.gov The activity of SAT is subject to feedback regulation by cysteine, which helps to maintain homeostasis of sulfur-containing amino acids. researchgate.net By modulating the intracellular concentration of OAS, SAT indirectly influences the rate of β-(isoxazolin-5-on-4-yl)alanine synthesis, highlighting the interconnectedness of these metabolic pathways. nih.govqmul.ac.uk
Metabolic Branching Points in Isoxazolylalanine Synthesis
The biosynthesis of β-(Isoxazolin-5-on-4-yl)alanine, a non-proteinogenic amino acid found in certain legumes, represents a significant diversion from primary metabolic pathways. capes.gov.br The core of its synthesis involves the convergence of two key precursors: isoxazolin-5-one and O-acetyl-L-serine (OAS). nih.govugent.be This positions the serine biosynthetic pathway as a critical metabolic branch point.
O-acetyl-L-serine is an intermediate in the synthesis of cysteine, where it is typically condensed with sulfide. However, in plants capable of producing β-(Isoxazolin-5-on-4-yl)alanine, the enzyme cysteine synthase can utilize isoxazolin-5-one as an alternative substrate to OAS, thereby channeling resources away from cysteine synthesis and into the production of this specialized amino acid. nih.gov This represents a key regulatory juncture where the allocation of OAS between primary (cysteine) and secondary (β-(Isoxazolin-5-on-4-yl)alanine) metabolism is determined.
The biosynthesis of the isoxazolin-5-one ring itself is derived from β-alanine. researchgate.netnih.gov The synthesis of β-alanine in plants is not a single, linear pathway but rather a network with multiple entry points, creating several upstream branch points. nih.gov Plant β-alanine can be synthesized from:
The catabolism of propionate, which itself can be derived from the breakdown of branched-chain amino acids like isoleucine and valine.
The degradation of polyamines such as spermidine.
The reductive catabolism of uracil.
Each of these pathways represents a metabolic decision point where intermediates can be funneled towards the production of β-alanine and subsequently into isoxazolinone derivatives, or directed towards other essential cellular functions. For instance, intermediates in amino acid catabolism may be directed towards energy production via the TCA cycle or towards the synthesis of β-alanine.
| Precursor Molecule | Primary Metabolic Pathway | Branched Product |
| O-acetyl-L-serine (OAS) | Cysteine Biosynthesis | β-(Isoxazolin-5-on-4-yl)alanine |
| Propionate | Amino Acid (Isoleucine, Valine) Catabolism | β-Alanine |
| Spermidine | Polyamine Metabolism | β-Alanine |
| Uracil | Pyrimidine Degradation | β-Alanine |
Biosynthesis of Related Isoxazolinone Derivatives (e.g., Glucosides, γ-Glutamyl Conjugates)
Once formed, the isoxazolinone core structure can undergo further modifications to create a variety of related derivatives, most notably glucosides and γ-glutamyl conjugates. These modifications can alter the compound's solubility, transport, and biological activity.
Isoxazolinone Glucosides: The formation of isoxazolin-5-one glucoside has been demonstrated in certain insects that sequester plant-derived compounds. researchgate.netnih.gov In this process, the isoxazolin-5-one molecule acts as an acceptor for a glucose moiety, typically from a high-energy donor like UDP-glucose (α-UDP-glucose). researchgate.netnih.gov The reaction involves the substitution of the diphospho group of UDP-glucose with the isoxazolin-5-one, resulting in the formation of a glucoside. researchgate.netnih.gov This glucosylation is a common detoxification and storage strategy in both plants and insects, rendering the molecule more water-soluble and facilitating its transport and compartmentalization within the organism. researchgate.net In some insect larvae, the isoxazolin-5-one glucoside serves as a platform for further esterification with 3-nitropropanoic acid. researchgate.netnih.gov
γ-Glutamyl Conjugates: While direct evidence for the γ-glutamylation of β-(Isoxazolin-5-on-4-yl)alanine is specific to certain metabolic contexts, the enzymatic machinery for such a conjugation is well-established in plants. nih.gov γ-Glutamyl conjugation is a key step in the metabolism of various xenobiotics and endogenous compounds, often mediated by glutathione (B108866) S-transferases (GSTs) which conjugate the compound to glutathione (a tripeptide of glutamate (B1630785), cysteine, and glycine).
Subsequent processing by γ-glutamyl peptidases can then cleave the glutamate residue, leading to the formation of a γ-glutamyl conjugate of the target molecule. nih.gov This mechanism is a crucial part of the biosynthetic pathways for defense compounds like glucosinolates and camalexin (B168466) in Arabidopsis, where glutathione is the sulfur donor and its conjugates are processed by cytosolic γ-glutamyl peptidases. nih.gov Given that β-(Isoxazolin-5-on-4-yl)alanine is an amino acid analog, it is plausible that it or its precursors could be substrates for similar enzymatic processes, leading to the formation of γ-glutamyl-β-(isoxazolin-5-on-4-yl)alanine. This type of conjugation can affect the transport and sequestration of the compound within the plant.
| Derivative | Precursor | Key Process | Putative Function |
| Isoxazolin-5-one glucoside | Isoxazolin-5-one | Glucosylation (e.g., via UDP-glucose) | Increased solubility, transport, storage researchgate.netnih.gov |
| γ-Glutamyl Conjugates | β-(Isoxazolin-5-on-4-yl)alanine | Glutathione conjugation and processing | Transport, sequestration, metabolic processing nih.gov |
Abiotic Stress Factors Influencing Biosynthetic Regulation (e.g., salinity, drought)
The biosynthesis of β-(Isoxazolin-5-on-4-yl)alanine and its precursors is intricately linked to the plant's response to abiotic stressors such as salinity and drought. These stress conditions trigger a cascade of physiological and metabolic adjustments, many of which can influence the availability of precursors for specialized metabolite synthesis.
Drought and Salinity Effects on Precursor Availability: Both drought and salinity impose osmotic stress on plants, which can disrupt water uptake and nutrient transport. frontiersin.orgnih.govresearchgate.netsabraojournal.org A common plant response to these stresses is the accumulation of compatible solutes, including certain amino acids, to maintain cellular turgor. Furthermore, β-alanine, a key precursor to the isoxazolinone ring, has been identified as playing a role in plant responses to drought, heat, and other stresses. nih.gov
The metabolic pathways that synthesize β-alanine are themselves influenced by stress. For example, the catabolism of amino acids and polyamines, which can lead to β-alanine production, is often altered under stress conditions. nih.gov Salinity stress, in particular, can cause ionic imbalances due to the accumulation of sodium (Na⁺) and chloride (Cl⁻) ions, which negatively affects key processes like photosynthesis and protein biosynthesis. frontiersin.orgnih.gov This can lead to a reprogramming of metabolism, potentially diverting resources from primary growth processes towards the synthesis of protective compounds.
Regulatory Influence: The influence of drought and salinity on the biosynthesis of β-(Isoxazolin-5-on-4-yl)alanine is likely regulatory rather than direct. Stress-induced hormonal signaling, particularly involving abscisic acid (ABA) and jasmonates, plays a central role in orchestrating the plant's defense and adaptation responses. frontiersin.orgnih.gov These signaling pathways can upregulate the expression of biosynthetic genes involved in secondary metabolism. Therefore, an increase in the production of β-(Isoxazolin-5-on-4-yl)alanine under drought or salinity could be an indirect consequence of a broader stress-response strategy, where the accumulation of nitrogen-containing secondary metabolites is prioritized.
| Stress Factor | General Plant Response | Potential Influence on Biosynthesis |
| Drought | Osmotic adjustment, altered nutrient uptake, hormonal signaling (e.g., ABA). nih.govresearchgate.net | Increased availability of precursors like β-alanine; upregulation of biosynthetic enzymes as part of a broader stress response. |
| Salinity | Osmotic stress and ionic toxicity (Na⁺, Cl⁻), nutrient imbalances, reduced photosynthesis. frontiersin.orgnih.govresearchgate.net | Reprogramming of nitrogen metabolism, potentially channeling precursors towards secondary metabolite synthesis; stress-induced gene expression. |
Biological Activities and Mechanistic Investigations
Antifungal Activity and Target Identification
The structural design of these compounds positions them as potential antimicrobial agents, particularly against fungal pathogens.
Saccharomyces cerevisiae, a well-established model fungus, is frequently utilized to identify the molecular pathways targeted by antifungal compounds. Its use facilitates genomic studies and offers an opportunity to understand the killing mechanisms of novel therapeutic agents. The study of compounds like β-(Isoxazolin-5-on-2-yl)-L-alanine (BIA) within such a model system is a critical step in characterizing their potential antifungal spectrum and efficacy.
The primary mechanism for the biological activity of isoxazolin-based alanines is their function as amino acid analogues. nih.gov Many antimicrobial agents are structural mimics of amino acid intermediates found in various microbial biosynthetic pathways. nih.gov
β-(Isoxazolin-5-on-2-yl)alanine (BIA) is biosynthesized in higher plants from O-acetyl-L-serine (OAS) and isoxazolin-5-one (B1206914) in a reaction catalyzed by cysteine synthase. nih.gov This biological origin underscores its identity as an amino acid analogue. By mimicking naturally occurring amino acids, BIA can interfere with essential enzymatic processes and metabolic routes. For instance, in seedlings of Lathyrus sativus, BIA is known to be metabolized into the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP) and a γ-glutamyl derivative of BIA, demonstrating its integration into amino acid metabolic pathways. capes.gov.br This interference with fundamental cellular processes is the proposed basis for its antifungal effects.
Modulation of Excitatory Amino Acid Systems
In addition to antifungal potential, these compounds exhibit significant activity within the mammalian central nervous system, primarily by interacting with excitatory amino acid receptors and transporters.
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are responsible for the majority of fast excitatory synaptic transmission in the brain. nih.gov The trafficking and regulation of these receptors are fundamental to synaptic plasticity. nih.gov While direct studies on β-(Isoxazolin-5-on-4-yl)alanine are limited, related neuroexcitatory compounds that derive from the same natural sources are known to exert their effects through these receptors. Glutamate-induced nociception, for example, involves the activation of non-NMDA ionotropic receptors, including AMPA receptors. researchgate.net
The L-glutamate/L-aspartate transporter (GLAST), also known as EAAT1, is crucial for clearing glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity. Certain transportable analogues of glutamate can act as competitive inhibitors of this transporter. A proposed mechanism for this is trans-inhibition, where the substrate-like inhibitor is transported into the cell and, from the inside, hinders the transport of extracellular glutamate. nih.gov Compounds like threo-beta-hydroxyaspartate have been shown to inhibit glutamate transport through this mechanism in primary astrocyte cultures. nih.gov While this provides a model for how an amino acid analogue could inhibit GLAST, specific data on the inhibitory activity of β-(Isoxazolin-5-on-4-yl)alanine on this transporter is not detailed in the available research.
The neuroactivity of BIA is closely linked to its role as a precursor to more potent neurotoxins. In certain plant species, BIA is metabolized to β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP). nih.govcapes.gov.br ODAP is a known neuroexcitatory amino acid that functions as an agonist at non-N-methyl-D-aspartate (non-NMDA) receptors, particularly those of the AMPA subtype. Therefore, the activity of BIA at these receptors is largely indirect, occurring via its metabolic conversion to ODAP. The investigation of such neuroactive compounds often employs models like mouse cortical explants, which allow for the study of axonal outgrowth and neuronal health in a controlled environment. biorxiv.org
Interactive Data Tables
Table 1: Summary of Biological Activities
| Compound/Analogue | Biological System/Target | Observed/Proposed Activity | Mechanism |
| β-(Isoxazolin-5-on-2-yl)alanine (BIA) | Fungal Pathogens | Antifungal | Acts as an amino acid analogue, interfering with metabolic pathways. nih.govcapes.gov.br |
| β-(Isoxazolin-5-on-2-yl)alanine (BIA) | Legume Seedlings | Metabolism | Converted to ODAP and γ-glutamyl-BIA. capes.gov.br |
| Related Glutamate Analogues | AMPA Receptors | Excitatory Modulation | Activation of non-NMDA receptors. researchgate.net |
| Threo-beta-hydroxyaspartate | GLAST (Glutamate Transporter) | Inhibition | Competitive inhibition and trans-inhibition. nih.gov |
| β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP) | Non-NMDA Receptors (AMPA) | Agonist | Excitatory amino acid activity. |
Metabolite Influence on Neurotransmitter Receptors (e.g., γ-Glutamyl-BIA on NMDA Receptors)
The investigation into the direct influence of gamma-glutamyl-beta-(isoxazolin-5-on-4-yl)alanine (γ-Glutamyl-BIA), a dipeptide metabolite of BIA, on N-methyl-D-aspartate (NMDA) receptors is an area of ongoing research. nih.gov While direct studies on γ-Glutamyl-BIA are limited, the examination of structurally analogous compounds provides a basis for hypothesized interactions.
One such related compound, γ-L-glutamyl-L-glutamate (γ-Glu-Glu), has been shown to interact with NMDA receptors. nih.gov Research on cultured neurons has demonstrated that γ-Glu-Glu can elicit excitatory effects, which are likely mediated through the activation of NMDA receptors. nih.gov These effects were found to be dependent on synaptic integrity. nih.gov Further investigation revealed that γ-Glu-Glu acts as a partial agonist at NMDA receptors, with a notable preference for receptors that contain the GluN2B subunit. nih.gov At lower concentrations, γ-Glu-Glu was also observed to potentiate the responses of glutamate at NMDA receptors. nih.gov
Given the structural similarity between γ-Glutamyl-BIA and γ-Glu-Glu, it is plausible that γ-Glutamyl-BIA could exhibit a comparable mode of action at NMDA receptors. The presence of the γ-glutamyl moiety suggests a potential for interaction with glutamate binding sites on the NMDA receptor complex. However, without direct experimental evidence, the specific effects of γ-Glutamyl-BIA on NMDA receptor activity, including its potential as an agonist, antagonist, or modulator, remain speculative. Further research is imperative to elucidate the precise nature of this interaction and its physiological implications.
Ecological Roles: Contribution to Plant Chemical Defense
beta-(Isoxazolin-5-on-4-yl)alanine plays a significant role in the chemical defense mechanisms of certain plants, particularly legumes like the pea (Pisum sativum). This non-proteinogenic amino acid functions as a potent allelochemical and antimicrobial agent, contributing to the plant's ability to ward off competitors and pathogens.
The allelopathic properties of BIA have been demonstrated in studies where grasses and Lactuca sativa (lettuce) germinated in its presence showed a significant reduction in root length and necrosis at the root tips. capes.gov.br Interestingly, the growth of legume seedlings was only minimally affected, suggesting a degree of self-tolerance. capes.gov.br This selective phytotoxicity highlights its role as an allelochemical, a compound that influences the growth, survival, and reproduction of other organisms.
Furthermore, BIA exhibits notable antifungal activity. usda.gov It has been identified as a secondary plant product with antimycotic properties against organisms such as Saccharomyces cerevisiae. capes.gov.br This broad-spectrum antifungal action is a key component of the plant's defense against pathogenic fungi. The production of such defensive compounds is a crucial strategy for plants to protect themselves from various biotic stresses.
Chemical Synthesis and Analog Development
Synthetic Methodologies for the Isoxazolinone Core Structure
The isoxazolin-5-one (B1206914) scaffold is a key heterocyclic motif present in numerous biologically active compounds. nih.gov Various synthetic strategies have been developed to construct this core structure. nih.govresearchgate.net One of the most powerful and widely used methods is the 1,3-dipolar cycloaddition reaction. mdpi.com This reaction typically involves the cycloaddition of a nitrile oxide with an alkene or alkyne, providing a direct route to isoxazoline (B3343090) and isoxazole (B147169) rings, respectively. mdpi.com
Other common methods for the synthesis of the isoxazolin-5-one ring include:
Condensation reactions: This can involve the condensation of compounds like benzaldoximes with 1,3-dicarbonyls. researchgate.net
Cyclization of oxoesters: Reaction of oxoesters with hydroxylamine (B1172632) under either acidic or basic conditions can lead to the formation of the isoxazolinone ring. researchgate.net
Multi-component reactions: Three-component reactions have emerged as an efficient strategy for the synthesis of isoxazol-5(4H)-one derivatives. researchgate.net
Intramolecular ring opening: trans-5-Aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol can be prepared from trans-2-aryl- and 2-cyclopropyl-3-benzoyloxiranes and hydroxylamine hydrochloride through an intramolecular opening of the oxirane ring. oup.com
The choice of synthetic methodology often depends on the desired substitution pattern on the isoxazolinone ring. For instance, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride allows for the regioselective synthesis of different isoxazole regioisomers by varying the reaction conditions and substrate structure. rsc.org Green chemistry approaches are also being explored, utilizing catalysts like g-C3N4·OH in water at room temperature to improve the environmental footprint of these syntheses. nih.gov
Enantioselective and Regioselective Synthetic Routes for β-(Isoxazolin-5-on-4-yl)alanine and Isomers
Achieving enantioselectivity and regioselectivity is paramount in the synthesis of β-(isoxazolin-5-on-4-yl)alanine and its isomers to ensure the desired biological activity. The biosynthesis of β-(isoxazolin-5-on-2-yl)alanine, a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), has been shown to be catalyzed by cysteine synthase from O-acetyl-L-serine and isoxazolin-5-one. nih.govugent.beugent.be This enzymatic pathway inherently provides high stereoselectivity.
In chemical synthesis, several strategies are employed to control stereochemistry and regiochemistry:
Chiral Catalysts: The use of chiral metal catalysts and organocatalysts in 1,3-dipolar cycloaddition reactions is a prominent approach for the enantioselective synthesis of isoxazolines and isoxazolin-5-ones. researchgate.netchemrxiv.org For instance, ruthenium complexes have been used to catalyze the enantioselective synthesis of isoxazolines. chemrxiv.org
Auxiliary-Controlled Reactions: Chiral auxiliaries attached to the dipolarophile or the 1,3-dipole can direct the stereochemical outcome of the cycloaddition reaction.
Regiocontrol in Cycloadditions: The regioselectivity of the 1,3-dipolar cycloaddition can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. Methodologies have been developed for the regioselective synthesis of four series of regioisomeric isoxazoles from β-enamino diketones by carefully controlling reaction conditions. rsc.org
Enantioselective N-H Insertion: A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate, which is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This method offers high yields and excellent enantioselectivity. rsc.org
A general method for the enantio-efficient synthesis of β-aminoalanine derivatives, which could be adapted for β-(isoxazolin-5-on-4-yl)alanine, has been reported. capes.gov.br
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
The design and synthesis of analogues of β-(isoxazolin-5-on-4-yl)alanine are crucial for understanding its structure-activity relationship (SAR). mdpi.comrsc.org SAR studies help in identifying the key structural features responsible for the biological activity and in designing more potent and selective compounds. mdpi.comrsc.orgmdpi.com
The process typically involves systematically modifying different parts of the molecule, such as:
The Isoxazolinone Ring: Introducing various substituents at different positions of the isoxazolinone ring can probe the steric and electronic requirements for activity.
The Alanine (B10760859) Side Chain: Modifications to the alanine moiety, including changes to the stereochemistry or the introduction of different functional groups, can impact biological interactions.
The Linker: The nature of the linkage between the isoxazolinone ring and the alanine side chain can also be altered.
For example, a series of novel erianin (B49306) analogues were designed and synthesized by altering the aromatic rings and the linker between them to evaluate their activity as pyruvate (B1213749) carboxylase inhibitors. rsc.org Similarly, the synthesis of novel lapatinib (B449) derivatives with different substitutions on the 4-anilinoquinazoline (B1210976) and imidazole (B134444) scaffolds helped in understanding their EGFR/HER2 inhibitory activity. mdpi.com The synthesis of various alloxazine (B1666890) analogues with different substituents was undertaken to investigate their antitumor effects. nih.gov
Table 1: Examples of Synthesized Analogues and their Biological Evaluation
| Compound Class | Modification | Biological Target/Activity | Key Findings |
| Erianin Analogues | Alteration of aromatic rings and linker | Pyruvate Carboxylase Inhibitors | Fluorine substitution for a hydroxyl group led to higher activity. rsc.org |
| Lapatinib Derivatives | Substitution on 4-anilinoquinazoline and imidazole scaffolds | EGFR/HER2 Dual Inhibitors | Derivatives with 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety showed outstanding inhibition. mdpi.com |
| Alloxazine Analogues | Varied substituents on the alloxazine core | Antitumor Agents | Some compounds showed selective antiproliferative activities against specific tumor cell lines. nih.gov |
| Isoxazole Derivatives | Substitution on the phenyl ring of phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid | Immunoregulation | Stimulatory or inhibitory effects depended on the origin and location of substituents. nih.gov |
This table is generated based on the provided text and is for illustrative purposes.
Chemical Approaches for Derivatization and Bioconjugation
Derivatization and bioconjugation are important strategies to modify the properties of β-(isoxazolin-5-on-4-yl)alanine, such as its solubility, stability, and targeting ability.
Derivatization involves the chemical modification of the parent compound to create new derivatives with potentially improved properties. For example, taking cycloadducts of 4-3,5-dimethylacryloylpyrazole isoxazolidines as substrates, various derivatization reactions like ring-opening, nucleophilic substitution, and reduction have been studied to obtain new target products. mdpi.com The synthesis of fused isoxazoline/isoquinolinone hybrids has also been explored, demonstrating the potential for creating complex molecular architectures. nih.gov
Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. This can be used to deliver the compound to a specific site in the body, thereby increasing its efficacy and reducing off-target effects. While specific examples of bioconjugation for β-(isoxazolin-5-on-4-yl)alanine are not detailed in the provided context, general principles of bioconjugation chemistry could be applied. This would typically involve introducing a reactive functional group onto the β-(isoxazolin-5-on-4-yl)alanine molecule that can then be used to attach it to the desired biomolecule.
For instance, the synthesis of γ-glutamyl derivatives of β-(isoxazolin-5-on-2-yl)-alanine has been reported, which represents a form of naturally occurring derivatization. documentsdelivered.com This suggests that the alanine portion of the molecule is amenable to modification.
Advanced Research Methodologies and Emerging Paradigms
Metabolomics Approaches for Comprehensive Metabolic Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for understanding the complex biochemical networks related to BIA. By providing a snapshot of the metabolome, researchers can identify and quantify a wide array of metabolites, offering clues into metabolic pathways and their regulation.
Untargeted and Targeted Metabolomics in Biosynthetic Pathway Analysis
Both untargeted and targeted metabolomics strategies are being employed to dissect the biosynthetic pathway of BIA. Untargeted metabolomics aims to capture a broad spectrum of metabolites, including those that are unknown, to generate new hypotheses about metabolic pathways. frontiersin.org This approach is particularly useful in the initial stages of research to identify potential precursors and downstream products of BIA.
In contrast, targeted metabolomics focuses on the quantification of a specific set of known metabolites with high selectivity and sensitivity. frontiersin.org This method is crucial for validating hypotheses generated from untargeted studies and for precisely measuring the levels of key intermediates in the BIA biosynthetic pathway. The combined use of both approaches provides a comprehensive and detailed picture of the metabolic landscape surrounding BIA. frontiersin.org
Linkages to β-Alanine and Related Amino Acid Metabolism
Metabolomic studies have revealed significant connections between BIA and the metabolism of other amino acids, most notably β-alanine. nih.gov β-alanine is a non-proteinogenic amino acid that serves as a precursor for the biosynthesis of carnosine and coenzyme A, both vital molecules in cellular metabolism. nih.govnih.gov
Research has shown that alterations in β-alanine levels can be correlated with changes in the metabolic profiles of other amino acids, suggesting a complex interplay between these pathways. nih.gov For instance, studies have demonstrated that β-alanine can influence the expression of proteins involved in oxidative metabolism and mitochondrial biogenesis. nih.gov Furthermore, the biosynthesis of β-alanine itself can occur through multiple pathways, including the degradation of polyamines, propionate, and uracil, as well as the direct decarboxylation of L-aspartate. nih.gov Understanding these intricate connections is essential for fully comprehending the physiological role of BIA and its metabolic context.
Transcriptomic Analysis for Gene Expression and Regulation Studies
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a powerful lens through which to examine the genetic regulation of BIA biosynthesis. By analyzing gene expression patterns, researchers can identify genes that are switched on or off in response to various stimuli or in different tissues, providing clues about their function.
In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation
To delve deeper into the molecular mechanisms underlying BIA's biological activity, researchers are turning to powerful in vitro and ex vivo model systems. These controlled experimental setups allow for the detailed investigation of specific cellular processes, such as the function of membrane transporters.
Xenopus Oocyte Expression Systems for Transporter Function Analysis
A prime example of such a system is the use of Xenopus laevis (African clawed frog) oocytes for the functional analysis of membrane transporters. nih.govnih.gov These large, robust cells are essentially "living test tubes" that can be readily injected with foreign RNA, leading to the expression of the corresponding protein on the oocyte's cell membrane. nih.gov
Neuronal Culture Models for Receptor Activity Assessment
Neuronal culture models are indispensable tools for evaluating the neurotoxic potential and receptor-level activity of specific compounds. In the case of beta-(Isoxazolin-5-on-4-yl)alanine, also known as BIA, in vitro studies using mouse cortical explants have been pivotal in characterizing its excitotoxic effects. nih.gov
Research has demonstrated that BIA induces a concentration-dependent neurodegeneration in these cortical cultures. nih.gov This toxic effect was specifically prevented by the co-application of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a known antagonist of the AMPA/kainate class of glutamate (B1630785) receptors. This finding strongly indicates that the neuronal damage caused by BIA is mediated through the activation of non-N-methyl-D-aspartate (non-NMDA) type receptors. nih.gov
Electrophysiological recordings from these neurons further substantiated this mechanism. BIA was shown to activate electrical currents that were sensitive to and could be blocked by CNQX. In most neurons tested, the amplitude of the currents activated by BIA was smaller than those produced by potent non-NMDA agonists like β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). However, in a subset of cells, high concentrations of BIA elicited currents comparable in magnitude to those activated by β-ODAP. nih.gov These results underscore the importance of neuronal culture systems in dissecting the specific receptor subtypes involved in the neuroactivity of isoxazolinone-based amino acids.
Table 1: Neuronal Receptor Activity of BIA in Mouse Cortical Explants
| Compound | Concentration Range Tested | Observed Effect | Receptor Pathway Implicated | Antagonist Used for Confirmation |
|---|---|---|---|---|
| This compound (BIA) | 0.5–2.0 mM | Concentration-dependent neurodegeneration; activation of ion currents | Non-NMDA type receptors | 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) |
| alpha-Amino-gamma-(isoxazoline-5-on-2-yl)-alanine (ACI) | 2.0 mM | No neurodegeneration observed | Not applicable | Not applicable |
Computational Chemistry and Molecular Modeling in Structure-Function Relationships
Computational chemistry and molecular modeling provide powerful in silico approaches to predict and understand the relationship between the three-dimensional structure of a molecule like this compound and its biological function. These methods are particularly valuable for studying isoxazole (B147169) derivatives, allowing researchers to analyze electronic properties and interactions with biological targets. nih.govresearchgate.net
A key methodology employed is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules. researchgate.net By applying different functionals (such as B3LYP, CAMB3LYP, and WB97XD) and basis sets (like 6-31G(d,p)), researchers can determine crucial quantum chemical parameters. researchgate.net One of the most important of these is the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties, which are fundamental to its interaction with a biological receptor. researchgate.net
Furthermore, molecular docking and molecular dynamics (MD) simulations are used to model the interaction of isoxazole compounds with specific proteins, such as enzymes or receptors. nih.gov Docking studies can predict the preferred binding orientation of the ligand (the isoxazole derivative) within the active site of a protein, helping to identify key interactions like hydrogen bonds. MD simulations can then model the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability and nature of the interaction. nih.gov For this compound, these techniques could be applied to model its binding to non-NMDA receptors, helping to explain the structure-function relationships observed in neuronal culture experiments.
Table 2: Common Computational Methods for Analyzing Isoxazole Derivatives
| Methodology | Purpose | Key Parameters/Outputs | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and properties | HOMO-LUMO energy gap, molecular orbital shapes, electronic potential | Predicting chemical reactivity and stability |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor | Binding affinity scores, orientation within the active site | Identifying potential biological targets |
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms and molecules | Conformational changes, stability of ligand-receptor complex | Analyzing the dynamics of receptor binding |
Biotechnological Applications for Pathway Engineering
Gene Editing Technologies (e.g., CRISPR/Cas9) for Modulating Isoxazolylalanine Biosynthesis in Plants
Gene editing technologies, most notably CRISPR/Cas9, offer unprecedented precision for the metabolic engineering of biosynthetic pathways in plants. nih.govyoutube.com This approach could be strategically applied to modulate the production of this compound (BIA). The biosynthesis of BIA in plants is known to be catalyzed by cysteine synthase, which uses O-acetyl-L-serine (OAS) and isoxazolin-5-one (B1206914) as substrates. nih.gov
CRISPR/Cas9 technology can be used in several ways to engineer this pathway:
Upregulation of Key Genes : While CRISPR is primarily known for gene knockout, modified versions (e.g., CRISPRa for activation) can be used to enhance the expression of the genes encoding cysteine synthase, potentially increasing the conversion of precursors into BIA.
Knockout of Competing Pathways : The precursor O-acetyl-L-serine is a critical intermediate in other metabolic pathways, including the synthesis of cysteine. By using CRISPR/Cas9 to create targeted knockouts of enzymes in competing pathways, metabolic flux can be redirected towards BIA synthesis. nih.gov For instance, researchers have successfully used this strategy in soybeans to block branch pathways and increase the production of isoflavonoids. nih.gov
A crucial consideration in this type of pathway engineering is the potential for unintended accumulation of intermediates. For example, BIA is the direct precursor to the neurotoxin β-ODAP. nih.gov Research has cautioned that efforts to engineer plants like Lathyrus sativus to block β-ODAP synthesis could inadvertently lead to the accumulation of the neurotoxic precursor, BIA. nih.gov Therefore, any application of CRISPR/Cas9 for modulating this pathway requires careful analysis of all related metabolites.
Interdisciplinary Research Directions in Plant and Microbial Biochemistry
The study of this compound sits (B43327) at the crossroads of several scientific disciplines, offering fertile ground for interdisciplinary research. Future investigations will likely integrate plant biochemistry, microbial metabolism, and neurobiology to create a holistic understanding of this unique non-proteinogenic amino acid.
Plant and Microbial Biochemistry: From a plant biochemistry perspective, a primary goal is the complete elucidation of the BIA biosynthetic pathway across different plant species. frontiersin.orgagriculturejournals.cz While cysteine synthase has been identified as a key enzyme, the upstream steps that produce the isoxazolin-5-one moiety require further investigation. nih.gov Understanding the regulation of this pathway in response to environmental stressors is also critical, as many non-proteinogenic amino acids play roles in plant defense and abiotic stress tolerance. frontiersin.orgnih.gov BIA itself has demonstrated allelopathic and antimycotic properties, suggesting a role in shaping the plant's immediate soil environment (rhizosphere). capes.gov.br
This leads to research questions in microbial biochemistry. How does BIA affect soil microbial communities? Can microbes metabolize or detoxify BIA? Conversely, could microbial systems be engineered for the biotechnological production of BIA or other novel isoxazole compounds? The principles of metabolic engineering used to produce other amino acids in hosts like E. coli could be adapted for this purpose, providing a sustainable source of the compound for further study. frontiersin.orgresearchgate.net
Integrating with Neurobiology: An integrated research approach would connect the ecological role of BIA with its known neuroactivity. Studies could investigate the potential for BIA to move through local food webs, starting from the soil and microbes and moving into herbivores. Understanding the biosynthesis and accumulation of BIA in crop legumes and its potential conversion to β-ODAP is of direct relevance to food safety and human health, bridging plant science with toxicology and neurology. nih.gov This interdisciplinary focus is essential for fully assessing the risks and potential applications of this and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing beta-(Isoxazolin-5-on-4-yl)alanine in vitro?
- Methodological Answer : Utilize the enzyme β-(isoxazolin-5-on-4-yl)-L-alanine synthase (EC 2.5.1.119) with O-acetyl-L-serine and isoxazolin-5-one as substrates. Maintain pH 7.0–8.5 in Tris-HCl buffer, and optimize substrate molar ratios (e.g., 1:1 to 1:2) via kinetic assays. Monitor reaction progress using HPLC with UV detection (λ = 275 nm) and confirm product identity via high-resolution mass spectrometry (HRMS) . For reproducibility, document temperature control (±0.5°C) and enzyme activity units (µmol/min/mg) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, with liquid chromatography-mass spectrometry (LC-MS) for purity assessment (>95%). Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve isoxazolinone derivatives. For thermal stability analysis, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How can researchers detect and quantify this compound in biological matrices?
- Methodological Answer : Develop a targeted LC-MS/MS protocol with isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-labeled analogs). Optimize extraction using methanol/water (70:30 v/v) and solid-phase extraction (SPE) for plant or microbial samples. Validate sensitivity (LOD < 0.1 ng/mL) and linearity (R² > 0.99) across physiological concentration ranges .
Advanced Research Questions
Q. What mechanistic insights explain the substrate specificity of EC 2.5.1.119 in this compound biosynthesis?
- Methodological Answer : Perform molecular docking simulations with O-acetyl-L-serine and isoxazolin-5-one to identify active-site residues (e.g., conserved histidine or aspartate motifs). Validate hypotheses via site-directed mutagenesis and kinetic assays (Km, Vmax). Compare structural analogs (e.g., β-(isoxazolin-5-on-2-yl)-L-alanine) to assess regioselectivity .
Q. How can contradictory data on enzyme kinetics of EC 2.5.1.119 be resolved?
- Methodological Answer : Re-evaluate experimental variables:
- Substrate purity : Ensure isoxazolin-5-one is free of hydrolyzed byproducts (e.g., via ¹H NMR).
- Buffer interference : Test Tris vs. phosphate buffers, as Tris may chelate metal cofactors.
- Enzyme source : Compare recombinant vs. native enzyme activity (e.g., E. coli vs. plant extracts).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets .
Q. What metabolic pathways interact with this compound in plant defense systems?
- Methodological Answer : Use isotopic tracing (¹³C-labeled compound) to track incorporation into secondary metabolites. Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) of plant tissues under stress (e.g., herbivory or pathogen exposure). Correlate expression of EC 2.5.1.119 with jasmonate signaling markers .
Q. What experimental strategies address the instability of this compound in aqueous solutions?
- Methodological Answer : Conduct stability studies under varying pH (3–9), temperature (4–37°C), and light exposure. Stabilize via lyophilization with cryoprotectants (e.g., trehalose) or formulate in non-aqueous solvents (e.g., DMSO). Monitor degradation products via time-course LC-MS .
Methodological Notes
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: include full kinetic parameters (Km, kcat), spectral data (NMR/HRMS), and statistical analyses in supplementary materials .
- Conflict Resolution : For contradictory results, replicate studies using harmonized protocols (e.g., MIAME standards) and publish raw datasets in open repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
